H-D-Ile-Asp-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2R,3R)-2-amino-3-methylpentanoyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c1-3-5(2)8(11)9(15)12-6(10(16)17)4-7(13)14/h5-6,8H,3-4,11H2,1-2H3,(H,12,15)(H,13,14)(H,16,17)/t5-,6+,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXVAXOSIPTXEC-GKROBHDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Analytical Characterization Techniques for H D Ile Asp Oh and Dipeptides
Mass Spectrometry (MS) Applications in Dipeptide Analysis
Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions, making it invaluable for the analysis of peptides.
Tandem Mass Spectrometry (MS/MS) for Sequence Verification and Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a cornerstone technique for peptide sequencing. nih.gov In a typical bottom-up proteomics approach, proteins are enzymatically digested into smaller peptides, which are then analyzed. nih.gov The process involves multiple stages of mass analysis. Initially, precursor ions corresponding to the peptides are selected. nih.gov These selected ions are then fragmented, and the resulting product ions are analyzed to determine the amino acid sequence. nih.govuci.edu
Collision-induced dissociation (CID) is a commonly used fragmentation method. nih.gov During CID, the protonated peptide (the mobile proton often originating from the amino terminus) collides with an inert gas, leading to the cleavage of the weakest bonds, which are typically the amide bonds. uci.edu This process generates a series of characteristic fragment ions, primarily b-ions (containing the N-terminus) and y-ions (containing the C-terminus). uci.edu The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the deduction of the peptide sequence. nih.gov For instance, the analysis of dipeptides via MS/MS can confirm their sequence by identifying these specific fragment ions. acs.orgmdpi.com The development of high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has further enhanced the sensitivity and throughput of dipeptide analysis. acs.org
High-Resolution Mass Spectrometry for Accurate Mass Measurement
High-resolution mass spectrometry (HRMS) is crucial for the unambiguous identification of compounds by providing highly accurate mass measurements. creative-proteomics.com This accuracy allows for the determination of the elemental composition of a molecule with a high degree of confidence. creative-proteomics.com Instruments like Fourier transform ion cyclotron resonance (FT-ICR) and Orbitrap mass spectrometers are capable of achieving very high resolution and mass accuracy, often in the low parts-per-million (ppm) range. creative-proteomics.comrsc.org
For dipeptides, HRMS can distinguish between molecules with very similar nominal masses but different elemental compositions. acs.org The accurate mass measurement of both the parent ion and its fragment ions significantly reduces the number of potential candidates in a database search, leading to more reliable identification. creative-proteomics.com For example, a study on chlorinated dipeptides utilized a QTOF (quadrupole time-of-flight) mass spectrometer to obtain accurate mass measurements, which, along with the isotopic patterns of chlorine, allowed for their clear identification. acs.org The high selectivity of HRMS measurements is particularly advantageous when analyzing complex samples, as it can effectively separate co-eluting interferences. nih.gov
Ion Mobility Spectrometry for Isomer Differentiation and Characterization
Differential mobility spectrometry (DMS), also known as high-field asymmetric waveform ion mobility spectrometry (FAIMS), is a variant of IMS that utilizes a variable electric field. acs.org DMS has been successfully employed to resolve isomeric protonated dipeptides, such as glycine-alanine (Gly-Ala) and alanine-glycine (Ala-Gly). researchgate.netnih.gov The separation is influenced by the interaction of the dipeptide ions with modifier molecules added to the drift gas. nih.gov Modifiers with electron-rich groups have been shown to perform best in separating isomeric peptide pairs. nih.gov The ability of IMS to distinguish between isomers is based on the different collisional cross-sections (CCS) of the ions, which are a reflection of their gas-phase structures. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the structure, dynamics, and environment of molecules in solution.
One-Dimensional (1D) NMR for Primary Structural Assignment
One-dimensional (1D) ¹H NMR spectroscopy is a fundamental technique for the initial structural characterization of dipeptides. walisongo.ac.id By analyzing the chemical shifts, coupling constants, and integration of the proton signals, it is possible to identify the constituent amino acids. walisongo.ac.id For small molecules like dipeptides, 1D NMR spectra can often be interpreted directly to assign the protons to their respective positions in the molecule. nih.gov
In a typical ¹H NMR spectrum of a dipeptide, distinct signals can be observed for the amide (NH), alpha-proton (α-H), and side-chain protons of each amino acid residue. uzh.ch The chemical shift of the α-proton is particularly sensitive to the identity of the adjacent amino acid, allowing for the determination of the sequence in some cases. walisongo.ac.id Kinetic studies using 1D NMR can also be performed to measure hydrogen-deuterium exchange rates of amide protons, providing insights into their solvent accessibility and involvement in hydrogen bonding. nih.govupenn.edu
Two-Dimensional (2D) NMR for Detailed Conformational Analysis
While 1D NMR is useful, complex biomolecules often exhibit overlapping signals that are difficult to resolve. Two-dimensional (2D) NMR spectroscopy overcomes this limitation by spreading the signals across two frequency dimensions, revealing correlations between different nuclei. walisongo.ac.id This is essential for the detailed structural and conformational analysis of dipeptides and larger peptides. annualreviews.org
Several 2D NMR experiments are routinely used for peptide analysis:
Correlation Spectroscopy (COSY): This experiment identifies protons that are scalar-coupled to each other, typically through two or three bonds. ed.gov In a dipeptide, COSY spectra show cross-peaks between the NH and α-H protons, and between the α-H and side-chain protons, helping to establish the spin systems of the individual amino acid residues. walisongo.ac.id
Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations observed in COSY to an entire spin system. uzh.ch It allows for the identification of all protons belonging to a single amino acid residue, even if they are not directly coupled. univr.it
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by chemical bonds. annualreviews.org This is crucial for determining the three-dimensional conformation of the peptide backbone and the orientation of the side chains. annualreviews.org By analyzing the NOE cross-peaks between adjacent amino acid residues, the sequence can be confirmed, and the secondary structure can be elucidated. univr.it
The combined use of these 2D NMR techniques allows for the unambiguous assignment of all proton resonances and provides detailed information about the solution conformation of dipeptides like H-D-Ile-Asp-OH. nih.govresearchgate.net
Chromatographic Separations for Dipeptide Profiling and Quantification
The accurate profiling and quantification of dipeptides such as this compound from complex biological matrices necessitate sophisticated analytical techniques that offer high resolution, sensitivity, and selectivity. Chromatographic methods are central to these efforts, providing the means to separate individual dipeptides from a multitude of other components.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) has long been a cornerstone for the analysis of peptides and their derivatives. nih.govnih.gov It is a versatile technique used for the isolation, purification, and quantification of dipeptides from various sources. nih.govtandfonline.com The most common mode for peptide separation is reversed-phase HPLC (RP-HPLC), where a non-polar stationary phase is used with a polar mobile phase. nih.govnih.gov Separation is based on the differential hydrophobic interactions between the dipeptides and the stationary phase; peptides are typically eluted using a gradient of an organic solvent like acetonitrile. nih.gov
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology, built upon the principles of HPLC. austinpublishinggroup.comresearchgate.net UPLC systems utilize columns packed with smaller particles (typically less than 2 µm) compared to the 3-5 µm particles used in traditional HPLC. phenomenex.comsepscience.com This reduction in particle size, coupled with instrumentation that can operate at much higher pressures (up to 15,000 psi), leads to substantial gains in resolution, speed, and sensitivity. sepscience.comijsrtjournal.comchromatographytoday.comwaters.comneliti.com The high resolving power of UPLC is particularly advantageous for separating structurally similar dipeptide isomers, which may only differ in the stereochemistry or sequence of their amino acid constituents. nih.gov The enhanced sensitivity is crucial for detecting trace amounts of dipeptides in complex biological samples. chromatographytoday.com
The transition from HPLC to UPLC offers several key benefits for dipeptide analysis, including faster run times, which increases sample throughput, and reduced solvent consumption, leading to more cost-effective and environmentally friendly analyses. austinpublishinggroup.comsepscience.com
Table 1: Comparison of HPLC and UPLC for Dipeptide Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
|---|---|---|
| Stationary Phase Particle Size | Typically 3–5 µm phenomenex.com | < 2 µm researchgate.netijsrtjournal.com |
| Operating Pressure | Moderate (up to 6,000 psi) sepscience.com | High (up to 15,000 psi) phenomenex.comwaters.com |
| Resolution | Standard phenomenex.com | Higher, allowing for separation of complex isomers nih.gov |
| Analysis Speed | Slower sepscience.com | Up to 9-10 times faster than HPLC sepscience.comneliti.com |
| Sensitivity | Good chromatographytoday.com | Enhanced due to narrower peaks and reduced band broadening ijsrtjournal.comchromatographytoday.com |
| Solvent Consumption | Higher sepscience.com | Lower austinpublishinggroup.comsepscience.com |
Capillary Electrophoresis (CE) Coupled with Mass Spectrometry
Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their size, charge, and the viscosity of the medium. wikipedia.org When coupled with Mass Spectrometry (CE-MS), it becomes an exceptionally powerful tool for the analysis of charged biomolecules, including dipeptides. wikipedia.orgnih.gov This combination leverages the high resolving power of CE with the mass-to-charge ratio information provided by MS, enabling both separation and identification in a single run. wikipedia.org
CE-MS is particularly well-suited for analyzing small, charged metabolites and peptides found in complex biological samples like urine or cell extracts. researchgate.netnih.gov The technique requires only nanoliter volumes of sample, making it ideal for applications where sample availability is limited. wikipedia.org In the context of dipeptide analysis, CE-MS can effectively separate isomers and provide quantitative data, contributing significantly to the fields of peptidomics and metabolomics. nih.govresearchgate.net For instance, CE-MS has been successfully employed to create dipeptide profiles from biological tissues, revealing cancer-specific metabolic changes. researchgate.net The method is fast, selective, and can be enhanced by strategies like pH-mediated stacking to improve sensitivity for trace-level analysis. nih.gov
The interface between the CE capillary and the mass spectrometer, typically an electrospray ionization (ESI) source, is a critical component. wikipedia.org ESI gently converts the ions from the liquid phase into the gas phase for MS analysis, preserving the integrity of the dipeptide molecules. wikipedia.org The development of robust CE-MS interfaces has made the technique a valuable alternative to LC-MS for comprehensive peptide and protein analysis. researchgate.netresearchgate.net
Pre-column Derivatization for Enhanced Detection and Separation
Many dipeptides, like their constituent amino acids, lack strong chromophores or fluorophores, making their detection by standard HPLC with UV or fluorescence detectors challenging, especially at low concentrations. waters.comjasco-global.comtandfonline.com Pre-column derivatization is a chemical strategy employed to overcome this limitation. tandfonline.comactascientific.com This process involves reacting the dipeptides with a labeling reagent before they are introduced into the chromatography column. actascientific.com
The primary goals of pre-column derivatization are:
To enhance detection sensitivity: The derivatizing agent attaches a molecule with strong UV absorbance or fluorescence properties to the dipeptide, significantly lowering the limits of detection. tandfonline.comactascientific.com
To improve chromatographic separation: Derivatization can alter the chemical properties of the dipeptides, such as their hydrophobicity, which can lead to better separation on a reversed-phase column. tandfonline.com
A variety of reagents are used for the pre-column derivatization of amino groups in peptides. The reaction should be rapid, quantitative, and produce stable derivatives. tandfonline.com
Table 2: Common Pre-column Derivatization Reagents for Dipeptide Analysis
| Reagent | Abbreviation | Detection Method | Key Features |
|---|---|---|---|
| Phenyl isocyanate | PIC | MS/MS | Reacts with the free amino group under mild conditions; specific fragmentation patterns of derivatives aid in identification. jst.go.jpresearchgate.net |
| o-Phthalaldehyde | OPA | Fluorescence / UV | Reacts rapidly with primary amines at room temperature in the presence of a thiol. tandfonline.comshimadzu.com Does not react with secondary amines. actascientific.com |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) | AQC | Fluorescence | A pre-column derivatization technique that derivatizes both primary and secondary amines in a single step to yield highly stable fluorescent products. waters.com |
| Dansyl chloride | | Fluorescence / UV | A classic reagent used to label primary and secondary amino groups, yielding fluorescent derivatives. tandfonline.com |
The resulting derivatized dipeptides can then be effectively separated and quantified using techniques like reversed-phase HPLC or UPLC coupled with fluorescence or mass spectrometry detectors. jst.go.jpresearchgate.netnih.gov This approach has been successfully used to develop comprehensive analytical methods for dipeptide profiling in complex samples such as food products. jst.go.jpresearchgate.net
Structure Activity Relationship Sar Investigations of Dipeptides with Emphasis on Stereochemistry
Impact of Amino Acid Composition and Sequence on Functional Activity
Research indicates that the sequence of amino acids significantly impacts biological activity. For instance, studies on various dipeptides have shown that the orientation of the amino acid residues matters; an acidic residue followed by an aromatic one may be more functionally preferential than the reverse orientation. acs.org Similarly, the activity of Ile-Asp would differ from Asp-Ile due to the distinct presentation of their respective side chains and terminal groups to a biological target. The N-terminal amino acid often plays a key role in receptor recognition or enzymatic processing. guidetomalariapharmacology.orgacs.org In the context of H-D-Ile-Asp-OH, the N-terminal D-Isoleucine provides a bulky, hydrophobic feature, while the C-terminal Aspartic acid presents a carboxyl group that can engage in ionic interactions. This specific arrangement is critical for its biological recognition and subsequent activity.
Role of D-Amino Acid Stereochemistry in Modulating Bioactivity
The incorporation of D-amino acids, which are enantiomers of the more common L-amino acids, is a powerful strategy for modulating the bioactivity of peptides. researchgate.net The presence of D-Isoleucine in this compound introduces a specific three-dimensional geometry that distinguishes it from its all-L counterpart. This alteration at the alpha-carbon's chiral center can profoundly affect the peptide's properties, from receptor binding to enzymatic stability. asm.orgmdpi.comoup.com The use of D-amino acids can enhance the therapeutic potential of peptides by conferring unique structural and functional advantages. nih.gov
Influence on Receptor Binding Affinity and Selectivity
The stereochemistry of amino acids is a critical determinant of a peptide's ability to bind to its biological target. Receptors are chiral macromolecules that can differentiate between stereoisomers of a ligand. The substitution of an L-amino acid with a D-amino acid, as in this compound, alters the peptide's spatial conformation, which can lead to dramatic changes in receptor binding affinity and selectivity. fishersci.caresearchgate.net
In some cases, the presence of a D-amino acid is essential for biological function, leading to significantly higher affinity and selectivity for a specific receptor compared to the all-L version. mdpi.comfishersci.ca For example, the opioid peptide dermorphin (B549996) is only active when it contains a D-Alanine residue. mdpi.com The altered geometry of a D-amino acid-containing peptide (DAACP) can either facilitate a more optimal fit into a receptor's binding site or, conversely, prevent binding altogether. mpg.de Molecular docking studies on various dipeptides have shown that specific residues within a receptor, such as Tyr74, Ser186, and Glu292 in the metabotropic glutamate (B1630785) receptor, are key for interaction, and the stereochemistry of the dipeptide ligand dictates how it is recognized. researchgate.net Therefore, the D-Isoleucine in this compound is expected to orient its side chain differently than L-Isoleucine, leading to unique interactions and potentially novel selectivity for its target receptors. acs.org
Effects on Enzymatic Stability and Proteolysis Resistance
One of the most significant advantages of incorporating D-amino acids into peptides is the enhanced resistance to enzymatic degradation. rsc.orgpnas.org Most proteases in the body are stereospecific, meaning they are evolved to recognize and cleave peptide bonds between L-amino acids. nih.govoup.com Peptides composed entirely of L-amino acids are often rapidly degraded, limiting their therapeutic utility. mdpi.com
The presence of a D-amino acid, such as the D-Isoleucine in this compound, disrupts the typical substrate recognition by proteases. mpg.denih.gov The peptide bonds formed by D-amino acids are not readily hydrolyzed by common enzymes like aminopeptidases or chymotrypsin. nih.govoup.commpg.de Studies have consistently shown that peptides containing D-amino acids, even at a single position, exhibit significantly improved stability in biological fluids like human serum and in the presence of digestive enzymes. acs.orgpnas.orgub.edu This increased proteolytic resistance leads to a longer biological half-life, which is a highly desirable property for therapeutic peptides. pnas.org
| Peptide Type | Susceptibility to Proteases | Biological Half-Life | Rationale |
|---|---|---|---|
| All-L Peptides | High | Short | Readily recognized and cleaved by stereospecific endogenous proteases. nih.gov |
| D-Amino Acid-Containing Peptides (DAACPs) | Low to Very Low | Long | Altered stereochemistry prevents recognition by the active site of L-specific proteases. acs.orgrsc.orgnih.gov |
Conformational Flexibility and its Correlation with Biological Recognition
The three-dimensional structure and conformational flexibility of a dipeptide are crucial for its biological recognition. rsc.org The peptide must adopt a specific conformation, often referred to as the bioactive conformation, to effectively interact with its target, be it a receptor or a transporter. dsmz.deosti.gov This process can involve an "induced fit," where both the peptide and its target undergo conformational adjustments to achieve optimal binding. acs.org
The inclusion of D-Isoleucine in this compound influences its conformational landscape. The stereochemistry at the α-carbon, combined with the bulky side chains of Isoleucine and the charged nature of Aspartic acid, restricts the possible backbone torsion angles (phi and psi). oup.comresearchgate.netnih.gov This can lead to a more constrained or, conversely, a completely different set of preferred conformations compared to the all-L dipeptide. nih.govacs.org Computational and experimental studies on similar dipeptides show that they exist in an equilibrium of several conformations in solution, and the proportion of each is determined by the amino acid composition and sequence. researchgate.net The specific conformation adopted by this compound upon approaching its biological target will ultimately determine the success of the molecular recognition event. dsmz.deosti.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Dipeptide Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. mdpi.comresearchgate.net For dipeptides, QSAR models can be developed to predict properties like receptor binding affinity, intestinal stability, or other bioactivities based on molecular descriptors. guidetomalariapharmacology.orgfishersci.fi These descriptors quantify various physicochemical properties of the dipeptide, such as hydrophobicity, steric parameters, and electronic properties derived from the constituent amino acids.
In designing a QSAR model for dipeptides like this compound, descriptors would be chosen to represent the unique features of its structure. This would include parameters for the hydrophobicity and bulk of the D-Isoleucine residue and the charge and polarity of the Aspartic acid residue. Crucially, stereochemical descriptors would be necessary to account for the D-configuration of the N-terminal amino acid. researchgate.net
| Amino Acid Residue | Property | Potential QSAR Descriptor | Relevance to Activity |
|---|---|---|---|
| D-Isoleucine (N-Terminus) | Hydrophobicity, Bulk | Hydrophobicity scales (e.g., logP), Steric parameters (e.g., van der Waals volume) | Influences membrane interaction and binding to hydrophobic pockets. fishersci.be |
| D-Isoleucine (N-Terminus) | Stereochemistry | Chirality indices, 3D field descriptors (e.g., CoMFA/CoMSIA) | Critical for differentiating between L- and D-forms for receptor selectivity. mdpi.com |
| Aspartic Acid (C-Terminus) | Acidity, Charge | pKa values, Electrostatic field descriptors | Mediates ionic interactions and hydrogen bonding with the target. nih.gov |
| Entire Dipeptide | Overall Structure | Molecular weight, Topological indices, Dipole moment | General descriptors that correlate with overall transport and binding properties. uni.luacs.org |
By building statistically robust QSAR models from a dataset of dipeptides with known activities, researchers can predict the activity of novel, unsynthesized dipeptides. fishersci.beuni.lu This rational design approach accelerates the discovery of new peptide-based drugs by prioritizing the synthesis of compounds with the highest predicted potency and most desirable properties, such as the enhanced stability offered by the D-amino acid in this compound. guidetomalariapharmacology.orgfishersci.fi
Molecular Recognition Mechanisms and Ligand Interactions of Dipeptides
Interaction with Biological Macromolecules
Dipeptides can exert a range of physiological effects by interacting with various enzymes, transporters, and signaling proteins. The specific nature of these interactions is determined by the amino acid composition and stereochemistry of the dipeptide.
Dipeptidyl Peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.govresearchgate.net Inhibition of DPP-IV is a therapeutic strategy for managing type 2 diabetes. technologynetworks.comechemi.com DPP-IV inhibitors often mimic the structure of its natural substrates, which are peptides with a proline or alanine (B10760859) at the penultimate N-terminal position. researchgate.net
While specific inhibitory data for H-D-Ile-Asp-OH against DPP-IV is not available, the general mechanism of dipeptide inhibition involves the formation of a stable complex with the enzyme's active site. This binding is often facilitated by interactions with key residues in the S1 and S2 pockets of the enzyme. mdpi.com For instance, the peptide ILDKVGINY, derived from bovine α-lactalbumin, has been shown to form hydrogen bonds and salt bridges with DPP-IV, leading to its inhibition. wikipedia.org The presence of a D-amino acid at the N-terminus, as in this compound, could potentially influence its susceptibility to cleavage and its binding affinity, but this remains to be experimentally determined.
Angiotensin-Converting Enzyme (ACE) is a key enzyme in the renin-angiotensin system, responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. mdpi.combldpharm.com Inhibition of ACE is a primary strategy for treating hypertension. mdpi.com Many ACE inhibitors are peptide-based, and their efficacy is often influenced by the amino acid composition, particularly at the C-terminus. nih.gov
Research on various food-derived peptides has identified common structural features for ACE inhibition, such as the presence of hydrophobic amino acids. nih.gov For example, the peptide VISDEDGVTH was identified as a competitive inhibitor of ACE. mdpi.com The inhibitory mechanism typically involves the peptide binding to the active site of ACE, preventing it from processing its natural substrate. The specific interactions of this compound with ACE have not been studied, so its potential as an ACE inhibitor is unknown.
The absorption and distribution of dipeptides are mediated by peptide transporters such as PEPT1 and PEPT2. mdpi.comnih.gov These transporters are characterized by their broad substrate specificity, allowing them to transport a vast number of different di- and tripeptides. lookchem.com The recognition of peptides by these transporters is not strictly dependent on the peptide bond itself but rather on a three-point model involving hydrogen-bond donor and acceptor sites and an electrodense region. researchgate.net
This broad specificity suggests that this compound would likely be a substrate for these transporters, facilitating its absorption in the intestine and reabsorption in the kidneys. The presence of a D-amino acid might affect the affinity and transport kinetics, as transporters can exhibit stereoselectivity, but specific studies on this compound are lacking.
Protein tyrosine phosphatases (PTPs), such as PTP1B and SHP2, are critical regulators of cellular signaling pathways. nih.govnih.gov Dysregulation of PTP activity is implicated in various diseases, including cancer and metabolic disorders. While some natural and synthetic compounds are known to inhibit PTPs, there is no specific evidence in the current literature to suggest that the dipeptide this compound interacts with or modulates the activity of PTP1B or SHP2. The study of dipeptide interactions with PTPs is a less explored area compared to their roles as enzyme inhibitors or transporter substrates.
Defining Molecular Recognition Templates (MRTs)
Molecular Recognition Templates (MRTs) are conceptual models that describe the key structural features a molecule must possess to be recognized by a specific biological target. For dipeptides, these templates are defined by the spatial arrangement of functional groups on the amino acid side chains, the peptide backbone, and the terminal amino and carboxyl groups.
For this compound, the MRT for a hypothetical receptor would be determined by the hydrophobic isobutyl side chain of D-isoleucine and the acidic carboxyl group of the aspartic acid side chain. The specific stereochemistry of the D-isoleucine residue would be a critical determinant in the precise fit and orientation within a binding pocket. However, without experimental data, any proposed MRT for this compound remains purely speculative.
Role of Hydrogen Bonding and Non-Covalent Interactions in Dipeptide Recognition
The binding of dipeptides to their biological targets is mediated by a network of non-covalent interactions. nih.gov These include hydrogen bonds, ionic interactions (salt bridges), hydrophobic interactions, and van der Waals forces. nih.govresearchgate.net
Hydrogen Bonds: The amide bond of the peptide backbone, as well as the carboxyl and amino groups of the aspartic acid and isoleucine residues in this compound, can act as hydrogen bond donors and acceptors. researchgate.net
Ionic Interactions: At physiological pH, the C-terminal carboxyl group and the side-chain carboxyl group of aspartic acid will be negatively charged, allowing for ionic interactions with positively charged residues (e.g., lysine (B10760008) or arginine) in a binding site. nih.gov
Hydrophobic Interactions: The isobutyl side chain of D-isoleucine is hydrophobic and would favorably interact with nonpolar pockets in a protein. nih.gov
The collective strength and geometry of these non-covalent interactions determine the affinity and specificity of the dipeptide for its target. The precise nature of these interactions for this compound with any specific macromolecule has not been characterized.
Interactive Data Table: General Properties of Non-Covalent Interactions in Dipeptide Recognition
| Interaction Type | Key Contributing Groups in this compound | General Role in Recognition |
| Hydrogen Bonding | Peptide backbone, Terminal -NH2 and -COOH, Asp side chain -COOH | Directional interactions that contribute to specificity and stability of binding. researchgate.net |
| Ionic Interactions | Terminal -COO-, Asp side chain -COO- | Strong, long-range interactions with charged residues in the binding site. nih.gov |
| Hydrophobic Interactions | Ile side chain (isobutyl group) | Drives the binding of nonpolar regions of the dipeptide into hydrophobic pockets of the target protein, often a major contributor to binding affinity. nih.gov |
| Van der Waals Forces | All atoms | Weak, short-range attractive forces that contribute to the overall stability of the complex. |
Stereoselectivity in Molecular Binding and Recognition
Stereoselectivity is a fundamental principle in molecular recognition, dictating how molecules interact based on their three-dimensional structure. For dipeptides such as this compound, which contains two chiral centers, stereochemistry is the primary determinant of its biological activity and binding specificity. The presence of a D-amino acid (D-Isoleucine) at the N-terminus and an L-amino acid (L-Aspartic acid) at the C-terminus creates a unique diastereomeric structure compared to the naturally more common L-L or D-D peptides. This specific arrangement profoundly influences the peptide's conformation and its ability to interact with other chiral molecules, such as biological receptors, enzymes, or chiral stationary phases.
The molecular recognition of a dipeptide is governed by non-covalent interactions, including hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The precise spatial orientation of the amino acid side chains and the peptide backbone, dictated by the stereochemistry at the α-carbons, determines the strength and specificity of these interactions with a binding partner. In this compound, the D-configuration of the isoleucine residue places its bulky, hydrophobic sec-butyl side chain in a different spatial orientation relative to the peptide backbone than would be seen in its L-isoleucine counterpart. This alteration can lead to significantly different binding affinities and selectivities for chiral targets. For instance, a receptor's binding pocket is inherently chiral and will preferentially accommodate the stereoisomer that provides the most complementary fit, maximizing favorable interactions.
Peptides containing D-amino acids often exhibit enhanced resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acid substrates. This property is a direct consequence of stereoselective molecular recognition, where the enzyme's active site fails to effectively bind and cleave the peptide bond adjacent to a D-residue. The incorporation of a D-amino acid can therefore drastically increase the biological half-life of a peptide.
While the general principles of stereoselectivity are well-established, specific experimental studies and detailed research findings on the molecular binding and recognition profile of this compound are not extensively available in the current scientific literature. However, based on the known behavior of D-amino acid-containing peptides (DAACPs), it is possible to infer the critical role its stereochemistry plays in molecular interactions. The distinct topology of this compound compared to its L-L, L-D, or D-D stereoisomers would be expected to result in differential binding to receptors and varying susceptibility to enzymatic action.
The following table outlines the conceptual differences in molecular recognition attributes between this compound and its all-L diastereomer, based on established principles of stereochemistry in peptide interactions.
| Attribute | This compound | H-L-Ile-L-Asp-OH (Diastereomer) | Scientific Rationale |
|---|---|---|---|
| Overall 3D Conformation | Unique peptide backbone twist and side-chain orientation due to the D-Ile residue. | "Natural" conformation typically recognized by biological systems. | The stereochemistry at the α-carbon dictates the allowed Ramachandran angles, fundamentally altering the peptide's shape. |
| Binding to Chiral Receptors | Potentially lower or different affinity for receptors evolved to recognize L-peptides. May exhibit high affinity for specific, less common, or synthetic receptors. | Higher affinity for cognate biological receptors that have co-evolved to bind all-L peptides. | Chiral recognition is based on a three-point interaction model; a change in one stereocenter can disrupt the complementary fit with a chiral binding pocket. |
| Enzymatic Stability | High resistance to degradation by most endogenous proteases (e.g., aminopeptidases). | Susceptible to cleavage by proteases specific for L-amino acid sequences. | Proteases have chiral active sites that are highly specific for L-amino acid substrates. |
| Interaction with Chiral Surfaces | Exhibits different retention times on chiral chromatography columns compared to its diastereomer. | Exhibits different retention times on chiral chromatography columns compared to its diastereomer. | Separation on a chiral stationary phase is based on the differential stability of the transient diastereomeric complexes formed between the analyte and the chiral selector. |
Exploration of Biological Activities and Functional Roles of Dipeptides
General Biological Activities in In Vitro Systems
Dipeptides are fragments of proteins that can exert specific biological effects. Their activities are largely determined by their amino acid composition, sequence, and the stereochemistry (L- or D-form) of their constituent amino acids.
For instance, colicins E5 and D are antibacterial toxins that function by cleaving specific tRNAs, including those for aspartic acid, which halts protein synthesis and leads to cell death. mdpi.com This highlights that targeting amino acid metabolism and incorporation is a viable antimicrobial strategy. Furthermore, some antibiotics function by inhibiting aminoacyl-tRNA synthetases, the enzymes responsible for attaching amino acids to their corresponding tRNAs. mdpi.com Mupirocin (pseudomonic acid), for example, is a potent inhibitor of isoleucyl-tRNA synthetase, preventing the formation of isoleucyl-tRNAIle. mdpi.com This demonstrates the critical role of both isoleucine and aspartic acid pathways in bacterial survival, suggesting that molecules interfering with these pathways could exhibit antimicrobial effects.
Dipeptides are recognized as modulators of various enzymatic activities. A primary area of research is their role as inhibitors of enzymes like angiotensin-converting enzyme (ACE) and aminopeptidases.
Aminoacyl-tRNA Synthetase Inhibition : These enzymes are essential for protein synthesis and are validated targets for antimicrobial agents. mdpi.com Pseudomonic acid is a naturally occurring inhibitor of bacterial isoleucyl-tRNA synthetase. nih.gov Studies have shown that synthetic molecules targeting these enzymes can have potent antibacterial effects. For example, compounds designed to inhibit methionyl-tRNA synthetase (MetRS) have demonstrated broad-spectrum activity against Gram-positive pathogens. mdpi.com Research into molecules targeting isoleucyl-tRNA synthetase (IleRS) and aspartyl-tRNA synthetase (AspRS) has also been pursued, with some success in inhibiting the E. coli enzymes. mdpi.com
D-Amino Acid Oxidase (DAAO) : This enzyme is responsible for the degradation of neutral D-amino acids. Human DAAO (hDAAO) does not efficiently process negatively charged D-amino acids like D-aspartic acid (D-Asp). frontiersin.org D-Asp is instead primarily oxidized by a different enzyme, D-aspartate oxidase (DASPO). frontiersin.org This suggests that a dipeptide containing a D-amino acid at the N-terminus, like H-D-Ile-Asp-OH, would likely be a poor substrate for DAAO, potentially giving it greater stability in environments where this enzyme is active.
Functional Food-Derived Peptides and Their Bioactivity
Bioactive peptides are protein fragments derived from food sources that can positively impact body functions and health. frontiersin.org These peptides are typically inactive within their parent protein and are released through enzymatic hydrolysis during food processing (like fermentation) or digestion. mdpi.comfrontiersin.org Common sources include milk, soy, fish, and eggs. mdpi.comroutledge.com
Dipeptides and tripeptides found in fermented dairy products like yogurt and cheese have been identified as having various bioactivities, including ACE inhibition and immunomodulatory effects. mdpi.com The process of creating these functional foods often involves the proteolytic systems of lactic acid bacteria, which break down proteins into smaller, bioactive peptide fragments. mdpi.com While specific identification of this compound from a food source is not documented in the reviewed literature, food proteins are a rich source of its constituent amino acids, L-aspartic acid and L-isoleucine. The D-isomer of isoleucine is less common but can be formed through microbial activity or food processing. Bioactive peptides from food sources are valued for their potential to be incorporated into functional foods and nutraceuticals to help prevent or manage chronic diseases. frontiersin.org
Roles in Cellular Processes (e.g., Signaling, Transport)
Dipeptides play fundamental roles in cellular nutrition and signaling, primarily mediated by specific transport systems. ontosight.ai
Peptide Transport : The uptake of dipeptides and tripeptides into cells is mainly carried out by proton-coupled peptide transporters, such as PEPT1 and PEPT2. ontosight.ai These transporters facilitate the movement of peptides across cell membranes, which is crucial for protein synthesis, cell growth, and maintaining cellular homeostasis. ontosight.ai The process involves the binding of the dipeptide to the transporter, a conformational change, and subsequent translocation across the membrane, driven by a proton gradient. ontosight.ainih.gov
Substrate Specificity : Peptide transporters generally exhibit broad substrate specificity, allowing them to transport a wide variety of di- and tripeptides. nih.gov This includes peptides with different side chains and even some peptide-like drugs. For example, bacterial peptide transport systems can internalize muramyl dipeptide (MDP), a component of bacterial cell walls, which then triggers an intracellular immune response. nih.gov The transport of a given peptide can be competitively inhibited by other peptides that use the same transporter. tandfonline.com
Regulatory Roles : Beyond their nutritional role in providing amino acids, dipeptides are emerging as regulatory molecules. researchgate.net In plants, they are involved in nitrogen distribution and can act as signaling molecules that regulate metabolism and stress responses. researchgate.net In mammals, bacterial products like MDP can be transported into intestinal cells via PEPT1, where they interact with intracellular sensors like NOD2 to activate inflammatory signaling pathways. nih.gov This highlights a direct role for specific dipeptides in intercellular and intracellular signaling.
Computational and Theoretical Approaches in D Dipeptide Research
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. wikipedia.org For dipeptides like H-D-Ile-Asp-OH, MD simulations are instrumental in exploring their conformational landscape. These simulations reveal how the dipeptide folds and changes its three-dimensional shape in different environments, such as in aqueous solutions. researchgate.netcore.ac.uk
Key insights from MD simulations in dipeptide research include:
Conformational Flexibility: MD simulations have been used to compare the structural flexibility of different dipeptide headgroups. nih.gov For instance, studies on dipeptide-terminated molecular micelles have shown that the conformational flexibility of the dipeptide headgroup can influence its effectiveness as a chiral selector. nih.gov
Hydrogen Bonding: These simulations can quantify intramolecular and intermolecular hydrogen bonding. nih.gov The formation and breaking of hydrogen bonds with surrounding water molecules are crucial for understanding the stability and dynamics of dipeptide conformations. nih.govtandfonline.com
Solvent Effects: The behavior of dipeptides can be significantly influenced by the solvent. MD simulations can model these effects, showing, for example, how water molecules can form bridges around the dipeptide, constraining its conformation. tandfonline.com Research on alanine (B10760859) dipeptide has demonstrated that the dielectric constant of the environment affects the preference for extended versus helical conformations. nih.gov
Temperature Effects: By running simulations at different temperatures, researchers can observe how thermal energy affects the conformational stability and dynamics of the peptide. researchgate.net
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Interactions
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and energetic properties of molecules like this compound. researchgate.netfigshare.com DFT is used to investigate the fundamental interactions that govern the dipeptide's structure and reactivity. acs.org
Applications of DFT in dipeptide research include:
Geometric Optimization: DFT is used to determine the most stable three-dimensional structures of dipeptides by finding the lowest energy conformations. researchgate.netmdpi.com
Interaction Energies: This method allows for the calculation of the strength of interactions, such as hydrogen bonds, between the dipeptide and other molecules. tandfonline.com
Vibrational Spectra Analysis: DFT calculations can predict vibrational spectra (like IR and Raman), which, when compared with experimental data, help to confirm the molecular structure and interpret spectral features. mdpi.com
Understanding Self-Assembly: DFT has been employed to elucidate the molecular mechanisms driving the self-assembly of dipeptides into larger structures like crystals and nanotubes. acs.org
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jst.go.jpscielo.org.co For this compound, docking studies are crucial for understanding its potential interactions with biological targets such as proteins and enzymes. rsc.org
Key aspects of molecular docking in dipeptide research involve:
Binding Site Prediction: Docking algorithms can identify the most likely binding sites on a target protein for the dipeptide. nih.gov
Binding Affinity Estimation: These methods provide an estimate of the binding energy, which indicates the strength of the interaction between the dipeptide and its target. japsonline.comresearchgate.net
Interaction Analysis: Docking reveals the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. rsc.orgnih.govnih.gov For example, studies have used docking to investigate the binding of dipeptide derivatives to enzymes like DNA gyrase, showing specific interactions with amino acid residues and DNA nucleotides. rsc.org
Virtual Screening: Docking can be used to screen large libraries of compounds to identify potential binders for a specific target, although this is more commonly applied to drug discovery than to a single compound like this compound. frontiersin.org
De Novo Peptide Design and Prediction Using Computational Tools
De novo peptide design involves the creation of new peptide sequences with desired properties from scratch, often with the aid of computational tools. While this field is broad, the principles can be applied to understand the unique properties of specific sequences like this compound, particularly those containing D-amino acids. The inclusion of D-amino acids can enhance peptide stability and allow for novel structural motifs. nih.govbiorxiv.org
Computational tools and strategies used in this area include:
Scaffold Generation: Algorithms can generate novel backbone conformations, including those for cyclic peptides and those with mixed D- and L-amino acids. rsc.org
Sequence Optimization: Software suites like Rosetta can be used to design amino acid sequences that are predicted to fold into a desired three-dimensional structure. nih.govrsc.org Modifications to these tools have been necessary to accommodate the design of peptides with D-amino acids. nih.gov
Structure Prediction: Tools like PEP-FOLD and I-TASSER are used to predict the three-dimensional structure of designed peptides. mdpi.commdpi.com
Computational Validation: Designed peptides are often evaluated computationally through methods like MD simulations and ab initio structure prediction to assess their stability and folding propensity before they are synthesized and tested experimentally. nih.gov
The design of peptides containing D-amino acids is a significant area of research, as these peptides can have increased resistance to proteolytic degradation. biorxiv.org Computational frameworks are being developed to specifically design D-peptides for therapeutic applications. arxiv.org
Application of Machine Learning and Artificial Intelligence in Peptide Studies
Machine learning (ML) and artificial intelligence (AI) are revolutionizing peptide research by enabling the analysis of large datasets and the development of predictive models. oup.compolifaces.de These technologies are increasingly applied to various aspects of peptide science, from predicting bioactivity to analyzing complex experimental data.
ML and AI models are being trained to predict the biological activity and binding affinity of peptides, which can accelerate the discovery of new therapeutic agents. nih.govyoutube.com
Key applications include:
Bioactivity Classification: Classifier models can identify peptides with specific functions, such as antimicrobial or anti-inflammatory properties. oup.comresearchgate.net
Affinity Prediction: Predictive models can estimate numerical properties like the binding affinity of a peptide to a protein target. oup.comnih.gov This is crucial for designing peptides that can effectively interact with their intended biological partners. nih.gov
Generative Models: Advanced AI techniques like generative adversarial networks (GANs) and variational autoencoders (VAEs) are used to design novel peptide sequences with desired properties. oup.compolifaces.de
Addressing Data Scarcity: Deep learning methods, such as imputation, can fill in gaps in sparse experimental data, leading to more accurate predictions of peptide properties. youtube.com
Peptidomics is the comprehensive study of all peptides in a biological sample. nih.govproteomics.com The large and complex datasets generated in peptidomics experiments require sophisticated data analysis tools, many of which are now incorporating ML and AI. biocompare.comfrontiersin.org
Key aspects of data analytics in peptidomics include:
Peptide Identification and Quantification: Computational pipelines are used to process raw mass spectrometry data to identify and quantify the thousands of peptides present in a sample. biocompare.comoup.com
Data Visualization and Exploration: Interactive tools have been developed to help researchers visualize and explore large peptidomic datasets, enabling the comparison between different sample groups and the identification of interesting peptides. frontiersin.org
Functional Analysis: Bioinformatics tools are used to analyze peptidomic data to predict the function of identified peptides and to understand the enzymatic processes that generated them. nih.gov
Biomarker Discovery: By analyzing and comparing the peptidomes of healthy and diseased samples, researchers can identify peptide biomarkers for various conditions. biocompare.com
Future Directions and Emerging Research Opportunities for H D Ile Asp Oh and D Dipeptides
Rational Design of D-Dipeptides with Tailored Functionality
The intentional design of D-dipeptides and larger D-peptides with specific, predetermined functions is a rapidly advancing field that combines computational modeling with synthetic chemistry. researchgate.netfrontiersin.org Unlike traditional screening methods that rely on chance, rational design aims to create novel peptides by understanding and predicting the molecular interactions that govern their activity. acs.orgnih.gov
A key strategy in this area involves computational methods that model the interaction between a peptide and its target. acs.org For instance, algorithms can predict how a D-peptide might bind to a specific receptor by analyzing the receptor's three-dimensional structure. acs.org One innovative approach is to start with a known L-peptide-protein complex, create a mirror image of the entire system to generate a D-peptide interacting with a D-protein, and then use this model to design a D-peptide that can bind to the natural L-protein target. oup.com
Software platforms like OSPREY have been extended with algorithms such as DexDesign, which is specifically developed for creating de novo D-peptide inhibitors. oup.combiorxiv.org These tools can exponentially reduce the size of the sequence search space, making the design process more efficient. biorxiv.org The methodology often involves identifying "hotspot" interactions and then searching for D-amino acid configurations that can replicate these key binding motifs. acs.org By calculating residue-residue contact energy and using protein packing models, researchers can rationally select amino acid sequences to build peptides that function as regulators for biological processes like liquid-liquid phase separation. nih.gov This approach allows for the creation of D-dipeptides with functionalities tailored for therapeutic intervention, diagnostics, and biotechnology. researchgate.net
Integration of Synthetic, Analytical, and Computational Platforms for Accelerated Discovery
The discovery of novel D-dipeptides like H-D-Ile-Asp-OH is being revolutionized by the integration of diverse technology platforms. Combining synthetic chemistry, advanced analytical techniques, and powerful computational tools creates a synergistic workflow that significantly accelerates the identification and optimization of new molecules. medicilon.comcecam.org
At the forefront of this integration are platforms like the Random Nonstandard Peptides Integrated Discovery (RaPID) system. acs.orgnih.gov The RaPID system combines in vitro genetic code reprogramming with mRNA display to construct and screen massive libraries of over a trillion unique macrocyclic peptides, which can include non-standard and D-amino acids. acs.orgnih.gov This allows for the rapid, affinity-based selection of peptides against specific targets.
Computational tools play a crucial role in the initial stages by creating virtual libraries and predicting the properties of potential peptide candidates. frontiersin.org In silico digestion platforms, for example, can predict bioactive peptides from entire genomes, which can then be synthesized and tested. researchgate.net Artificial intelligence (AI) and machine learning models are increasingly being used to analyze complex datasets, predict peptide-protein interactions, and even "hallucinate" novel peptide folds. frontiersin.orgnih.gov Once candidates are identified, automated solid-phase peptide synthesis allows for their rapid production. medicilon.com This integrated pipeline—from computational design and library generation to high-throughput synthesis and screening—streamlines the entire discovery process, making it faster and more efficient to find D-dipeptides with high affinity and specificity. nih.govmedicilon.com
Exploration in Biomimetic Systems and Advanced Materials Science
D-dipeptides and their constituent D-amino acids are being explored for their potential in creating novel biomimetic systems and advanced materials. Biomimetic materials are synthetic materials designed to mimic the structures and functions of natural biological systems. nih.govstanford.edu The inclusion of D-amino acids can confer unique properties, such as enhanced stability against proteases, which is highly desirable in materials designed for biological environments. stanford.edu
A significant area of research is the self-assembly of dipeptides into well-defined nanostructures, such as hydrogels, fibers, and spheres. arxiv.orgfrontiersin.org Dipeptides are one of the simplest self-assembling motifs, providing an ideal model system to study the fundamental mechanisms of molecular self-assembly. frontiersin.org For example, certain dipeptides can spontaneously form stable hydrogels in aqueous solutions. frontiersin.org These materials have potential applications in tissue engineering, regenerative medicine, and as carriers for controlled drug release. nih.gov
The specific sequence and chirality of the amino acids in a dipeptide dictate the resulting material's properties. By strategically incorporating D-amino acids, researchers can control the morphology and mechanical characteristics of the self-assembled structures. arxiv.org Furthermore, D-dipeptides are being investigated in dynamic combinatorial libraries (DCLs), where they can be used to develop artificial receptors capable of recognizing specific biomolecules in water, mimicking the selective binding seen in enzymes. nih.gov This research opens possibilities for creating advanced sensors, catalysts, and materials with responsive and adaptive properties.
Advances in High-Throughput Screening for D-Dipeptide Discovery
High-throughput screening (HTS) enables the rapid testing of immense numbers of compounds, and its application to D-peptide libraries is a critical component of modern drug discovery. rhhz.net Several innovative HTS strategies have been developed to efficiently identify D-dipeptides and larger D-peptides with desired biological activities from vast chemical libraries. nih.gov
One of the most prominent techniques is mirror-image phage display . This method relies on the principle that a D-peptide will bind to the mirror-image (D-version) of a target L-protein with the same affinity as the original L-peptide binds to the L-protein. rhhz.net Scientists synthesize the D-protein target and use it to screen a standard L-peptide phage display library. The identified L-peptide sequences are then synthesized with D-amino acids to create D-peptides that will bind to the natural L-protein target. rhhz.net
Another powerful method is the one-bead-one-compound (OBOC) library approach. nih.govresearchgate.net In this technique, a massive library of peptides is synthesized on microscopic beads, with each bead displaying a unique peptide sequence. nih.gov The library can include D-amino acids and other non-natural components. The beads are then incubated with a fluorescently labeled target molecule, and beads that bind the target can be identified and isolated for sequence analysis. nih.gov
Peptide microarrays represent a further advancement, where tens of thousands of different peptides are synthesized at high density on a solid surface. nih.gov These arrays can be screened by incubating them with labeled cells or target proteins to identify binding interactions. nih.gov These HTS platforms allow researchers to explore a vast sequence space, dramatically increasing the probability of discovering novel D-dipeptides for therapeutic and diagnostic purposes.
| HTS Technique | Principle | Key Features |
| Mirror-Image Phage Display | A D-peptide's interaction with an L-protein is mimicked by screening an L-peptide library against a synthetic D-protein target. rhhz.net | Circumvents the limitations of biological systems in producing D-peptide libraries. Widely used for discovering D-peptide ligands. rhhz.net |
| One-Bead-One-Compound (OBOC) | Each bead in a large library carries a unique peptide sequence, allowing for massive parallel screening. nih.gov | Easily incorporates non-natural amino acids, including D-isomers. researchgate.net Hits can be physically isolated and sequenced. |
| Peptide Microarrays | High-density arrays of peptides are synthesized on a solid support and screened for interactions with labeled targets. nih.gov | Enables rapid screening of thousands of peptides simultaneously. Useful for identifying peptides that bind to whole cells or complex protein mixtures. nih.gov |
Understanding the Biological Significance and Evolution of D-Amino Acids in Living Systems
While L-amino acids are the canonical building blocks of proteins, D-amino acids are increasingly recognized as having crucial and diverse biological roles across all kingdoms of life. nih.govtandfonline.comthieme-connect.com Understanding the function and evolutionary history of these "non-native" amino acids provides essential context for the development of D-dipeptide-based technologies. nih.gov
In bacteria, D-alanine and D-glutamic acid are fundamental components of the peptidoglycan cell wall, providing structural integrity and resistance to most standard proteases that target L-amino acids. nih.govtandfonline.com Bacteria also release extracellular D-amino acids to regulate processes like biofilm formation and spore germination. wikipedia.org
In higher organisms, including mammals, D-amino acids function as important signaling molecules. nih.govnih.gov
D-serine acts as a co-agonist for the N-methyl-D-aspartate (NMDA) receptor in the brain, playing a critical role in synaptic transmission, learning, and memory. nih.govnews-medical.net
D-aspartate is found in nervous and endocrine tissues, where it is involved in the development of the nervous system and the regulation of hormone synthesis and secretion, including testosterone. nih.govnih.govexamine.com
The evolutionary origin of the preference for L-amino acids in proteins (homochirality) is a major question in biology. nih.gov It is hypothesized that this preference may have been established randomly before the origin of life. nih.govnih.gov However, the persistence and specific functions of D-amino acids suggest they have been maintained or have evolved to perform specialized roles that L-amino acids cannot. news-medical.net The enzymes responsible for creating D-amino acids (racemases) and degrading them (D-amino acid oxidases) are found across many species, underscoring their physiological importance. nih.gov Research into the diverse functions of D-amino acids in marine invertebrates, insects, and mammals continues to reveal their significance as ancient and conserved biological regulators. wikipedia.orgnews-medical.net
Q & A
Basic Research Questions
Q. How can I design an initial experimental protocol for synthesizing H-D-Ile-Asp-OH?
- Methodological Answer : Begin by defining the synthesis objectives using the P-E/I-C-O framework :
- Population (P) : Target compound (e.g., this compound purity requirements).
- Exposure/Intervention (E/I) : Reaction conditions (temperature, catalysts, solvents).
- Comparison (C) : Control experiments (e.g., alternative synthesis routes).
- Outcome (O) : Yield, purity, and structural confirmation.
Use literature reviews to identify established protocols and adapt them to your objectives . Document all steps in detail, including reagent ratios and purification methods, to ensure reproducibility .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Prioritize techniques such as:
- HPLC for purity assessment.
- NMR spectroscopy (¹H/¹³C) for structural elucidation.
- Mass spectrometry for molecular weight confirmation.
Include calibration standards and replicate analyses to validate results. Raw data should be archived systematically, with processed data (e.g., spectra) presented in the main text and raw datasets in appendices .
Q. How do I formulate a research question on this compound’s biological activity?
- Methodological Answer : Apply the FINER criteria :
- Feasible : Ensure access to relevant biological assays (e.g., enzyme inhibition tests).
- Interesting : Link to gaps in literature (e.g., unexplored mechanisms).
- Novel : Investigate understudied targets (e.g., specific receptor interactions).
- Ethical : Adhere to biosafety protocols for in vitro/in vivo studies.
- Relevant : Align with broader therapeutic hypotheses (e.g., peptide-based drug design) .
Advanced Research Questions
Q. How can contradictory data on this compound’s stability under varying pH conditions be resolved?
- Methodological Answer :
Replicate experiments : Test stability across multiple pH levels with controlled buffers (specify concentrations and ionic strength) .
Statistical analysis : Use ANOVA to identify significant deviations and assess measurement uncertainties (e.g., instrument precision).
Cross-validate methods : Compare results from HPLC, circular dichroism, and kinetic assays to isolate confounding variables .
Document discrepancies in a table (example below) and propose mechanistic hypotheses (e.g., pH-dependent conformational changes) .
| pH Condition | Stability (Half-life, hours) | Method Used | Uncertainty Range |
|---|---|---|---|
| 3.0 | 24 ± 2.1 | HPLC | ±5% |
| 7.4 | 12 ± 1.8 | CD Spectroscopy | ±8% |
Q. What experimental design principles apply to studying structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer :
- Hypothesis-driven design : Start with a null hypothesis (H₀: Derivative X shows no activity difference vs. parent compound) .
- Variable control : Modify one structural feature (e.g., stereochemistry, side-chain length) per derivative while keeping other parameters constant.
- Data integration : Use molecular docking simulations to correlate activity data with binding affinity predictions. Validate with dose-response assays .
Include a milestone-based workflow in your research plan, with timelines for synthesis, testing, and data analysis .
Q. How can reproducibility of this compound synthesis be ensured across laboratories?
- Methodological Answer :
- Protocol standardization : Provide step-by-step instructions with tolerances (e.g., "stir at 25°C ± 1°C for 24 hours").
- Inter-lab validation : Collaborate with external labs to test the protocol, using shared reference materials (e.g., a centrally synthesized batch).
- Data transparency : Publish raw NMR/HPLC chromatograms and crystallography files in open-access repositories .
Data Presentation and Analysis
- Tables : Use appendices for large raw datasets (e.g., kinetic measurements) and processed data (e.g., IC₅₀ values) in the main text .
- Statistical rigor : Report confidence intervals and p-values for all comparative analyses. Use software like R or Python for reproducibility .
Ethical and Literature Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
